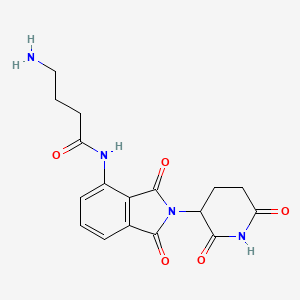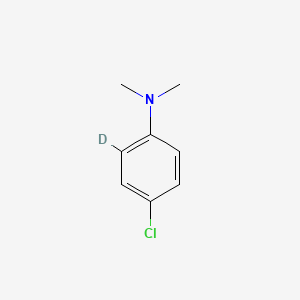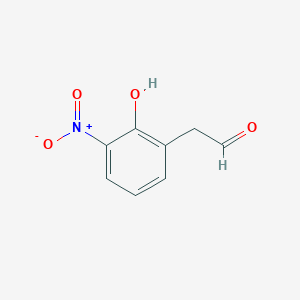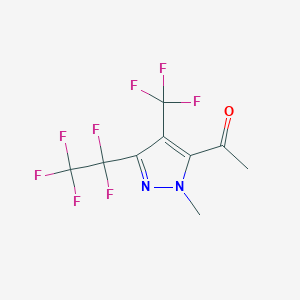
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure makes it highly interesting for various scientific and industrial applications. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and low reactivity, which make them valuable in many fields.
Métodos De Preparación
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl and perfluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone can be compared with other fluorinated compounds, such as trifluoromethyl ketones and perfluoroalkylated pyrazoles . These compounds share similar properties, such as high thermal stability and resistance to oxidation, but differ in their specific chemical structures and applications. The unique combination of trifluoromethyl and perfluoroethyl groups in this compound makes it particularly valuable for certain applications .
Propiedades
Fórmula molecular |
C9H6F8N2O |
|---|---|
Peso molecular |
310.14 g/mol |
Nombre IUPAC |
1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C9H6F8N2O/c1-3(20)5-4(8(12,13)14)6(18-19(5)2)7(10,11)9(15,16)17/h1-2H3 |
Clave InChI |
FPUSXQGEKBBTKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NN1C)C(C(F)(F)F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


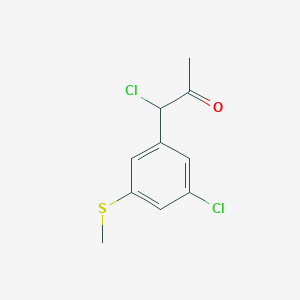
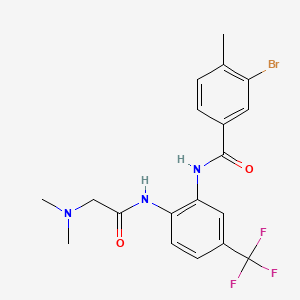

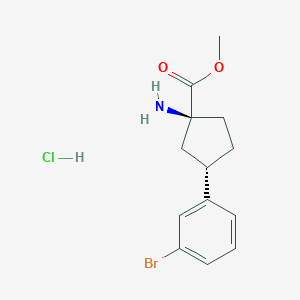
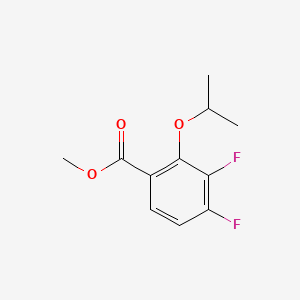
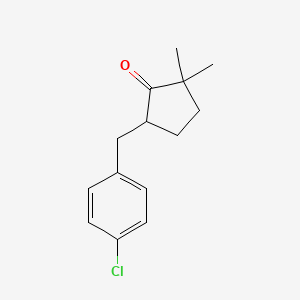
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
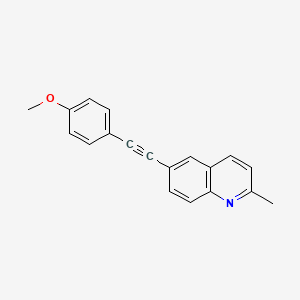
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
